molecular formula C18H18N4OS B2491704 ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2176152-40-0

((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No. B2491704
CAS RN: 2176152-40-0
M. Wt: 338.43
InChI Key: YPEWTTDWJNXZCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds often involves condensation reactions and catalytic processes. For instance, a related compound was synthesized through the condensation of benzo[b]thiophene-3-carboxaldehyde with 1-azabicyclo[2.2.2]octan-3-one, showcasing the potential methodologies that could be applied to our compound of interest (Vijayakumar N. Sonar, S. Parkin, & P. Crooks, 2003). Furthermore, the Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I) complexes presents a modern approach to constructing triazole rings, a key feature in the target molecule (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, & M. A. Pericàs, 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals a preference for certain geometric isomers in crystalline forms, indicating how steric and electronic factors influence the overall structure. The precise arrangement of atoms within such molecules often determines their reactivity and physical properties (R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, & M. Macías, 2019).

Chemical Reactions and Properties

Chemical reactions involving bicyclic and triazole components can lead to diverse products under various conditions. For example, the reaction pathways and structural elucidation of degradation products for a β-lactamase inhibitor provide insights into the stability and reactivity of the core structure, which could be analogous to the compound (T. Marunaka, E. Matsushima, Y. Minami, K. Yoshida, & R. Azuma, 1988).

Physical Properties Analysis

The physical properties of chemicals like the target compound are closely related to their molecular structures. Crystallography studies offer insights into the solid-state structure, which is crucial for understanding the compound's melting point, solubility, and other physical characteristics (K. Brzezinski, R. Lazny, Aneta Nodzewska, & K. Sidorowicz, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are fundamental aspects of chemical research. Studies on similar compounds have elucidated mechanisms and reaction pathways that could be relevant to our compound of interest, helping predict its behavior in synthetic and applied chemistry contexts (D. F. Corbett & R. J. Stoodley, 1974).

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(17-9-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)11-15(10-13)21-8-7-19-20-21/h1-4,7-9,13-15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEWTTDWJNXZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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